molecular formula C13H16N4O3S B2675941 ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate CAS No. 1172978-01-6

ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate

Cat. No. B2675941
CAS RN: 1172978-01-6
M. Wt: 308.36
InChI Key: OWXCQSMEUWDGOL-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate, also known as ETMT, is a chemical compound that has been extensively studied for its potential use in scientific research. ETMT is a thiazole derivative that has been synthesized through a multi-step process, and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis of derivatives and analogs of ethyl 2-amino-4-methylthiazole-5-carboxylate, demonstrating its utility as a precursor for various chemical reactions. For instance, the compound has been used in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions, elucidating its role in the development of novel heterocyclic compounds (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

Chemical Modifications and Applications

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate has undergone various chemical modifications to explore its antimicrobial properties. A study synthesized derivatives of this compound and evaluated their antimicrobial activities against strains of bacteria and fungi, showcasing its potential in the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Material Science and Corrosion Inhibition

  • In the realm of material science, derivatives of ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate have been investigated for their corrosion inhibition properties. For example, the inhibitive effect of bipyrazolic derivatives on the corrosion of steel in hydrochloric acid solution has been studied, revealing the compound's potential as a cathodic-type inhibitor for protecting metals against corrosion (Tebbji, Hammouti, Oudda, Ramdani, & Benkadour, 2005).

Advanced Materials and Coordination Chemistry

  • The compound and its derivatives have also found application in the synthesis of advanced materials, such as coordination polymers. A study involved the use of ethyl 3-methyl-1H-pyrazole-4-carboxylate derivatives to assemble with Zn(II) and Cd(II) ions, leading to the formation of coordination polymers with potential applications in catalysis, gas storage, and separation processes (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).

properties

IUPAC Name

ethyl 2-[(1-ethylpyrazole-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-4-17-7-6-9(16-17)11(18)15-13-14-8(3)10(21-13)12(19)20-5-2/h6-7H,4-5H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXCQSMEUWDGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate

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